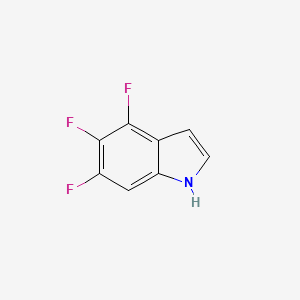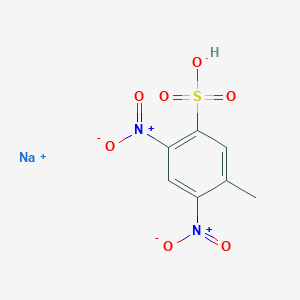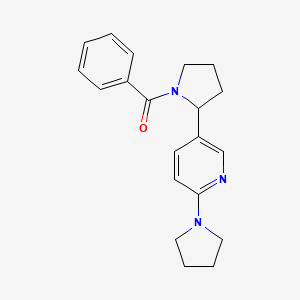![molecular formula C14H10BrClN2O2 B11823202 5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)
5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[(2-ブロモフェニル)メチリデン]ヒドラジン-1-イル}-2-クロロ安息香酸: は、分子式がC14H10BrClN2O2、分子量が353.6 g/molの化学化合物です 。この化合物は、ブロモフェニル基、クロロ安息香酸部分、およびヒドラジン結合の存在によって特徴付けられます。主に研究室で使用されており、化学および生物学でさまざまな用途があります。
準備方法
合成経路と反応条件: 5-{2-[(2-ブロモフェニル)メチリデン]ヒドラジン-1-イル}-2-クロロ安息香酸の合成は、通常、2-ブロモベンズアルデヒドとヒドラジン誘導体の縮合、それに続くクロロ安息香酸基の導入を伴います。反応条件には、多くの場合、以下が含まれます。
溶媒: エタノールまたはメタノール
触媒: 塩酸または水酸化ナトリウムなどの酸性または塩基性触媒
温度: 還流条件(約80〜100℃)
時間: 反応を完了させるために数時間
工業生産方法: この化合物の特定の工業生産方法はよく文書化されていませんが、一般的なアプローチは、実験室での合成手順のスケールアップを伴います。これには、収率と純度を向上させるための反応条件の最適化、工業用グレードの溶媒と触媒の使用、および効率的な生産のための連続フローリアクターの採用が含まれます。
化学反応の分析
反応の種類:
酸化: この化合物は、特にヒドラジン結合で酸化反応を起こす可能性があり、アゾベンゼン誘導体の形成につながります。
還元: 還元反応はブロモフェニル基を標的とし、それをフェニル基に変換することができます。
置換: クロロ安息香酸部分は、塩素原子が他の求核剤によって置換される求核置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)。
還元: 無水溶媒中の水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)。
置換: 水またはジメチルスルホキシド(DMSO)などの極性溶媒中の水酸化ナトリウム(NaOH)またはその他の強塩基。
主な生成物:
酸化: アゾベンゼン誘導体
還元: フェニル置換誘導体
置換: さまざまな求核剤置換安息香酸
4. 科学研究の応用
化学:
触媒作用: この化合物は、有機反応における触媒として作用する金属錯体を形成するために、配位化学における配位子として使用できます。
材料科学: ポリマーに組み込んで、熱安定性や機械的強度などの特性を変更できます。
生物学:
生体結合: ヒドラジン基により、生体分子と結合させることができ、標識および検出アッセイに役立ちます。
創薬: 潜在的な治療効果を持つ新しい医薬品を設計するための足場として機能します。
医学:
診断薬: 疾患の画像化と検出のための診断薬の開発に使用できます。
産業:
染料と顔料: さまざまな産業用途向けの染料や顔料の合成に使用できます。
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Bioconjugation: The hydrazine group allows for conjugation with biomolecules, making it useful in labeling and detection assays.
Drug Development: It serves as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Medicine:
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Dyes and Pigments: It can be used in the synthesis of dyes and pigments for various industrial applications.
作用機序
5-{2-[(2-ブロモフェニル)メチリデン]ヒドラジン-1-イル}-2-クロロ安息香酸の作用機序は、その官能基を介した分子標的との相互作用を伴います。ヒドラジン結合は、タンパク質や酵素の求核部位と共有結合を形成することができ、それらの活性を阻害する可能性があります。ブロモフェニルとクロロ安息香酸部分は、生体分子の疎水性および芳香族領域と相互作用して、それらの機能と安定性に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物:
2-ブロモベンズアルデヒド: ブロモフェニル基を共有していますが、ヒドラジンとクロロ安息香酸部分は欠いています。
2-クロロ安息香酸: クロロ安息香酸部分を有していますが、ブロモフェニルとヒドラジン基は欠いています。
アゾベンゼン誘導体: ヒドラジン結合の酸化によって形成され、構造的な類似性を共有しています。
独自性: 5-{2-[(2-ブロモフェニル)メチリデン]ヒドラジン-1-イル}-2-クロロ安息香酸は、その官能基の組み合わせにより独自であり、これは特定の反応性と相互作用能力を与えます。これは、さまざまな研究アプリケーションのための汎用性の高い化合物であり、単純なアナログとは異なります。
類似化合物との比較
2-Bromobenzaldehyde: Shares the bromophenyl group but lacks the hydrazine and chlorobenzoic acid moieties.
2-Chlorobenzoic Acid: Contains the chlorobenzoic acid moiety but lacks the bromophenyl and hydrazine groups.
Azobenzene Derivatives: Formed through oxidation of the hydrazine linkage, sharing structural similarities.
Uniqueness: 5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid is unique due to its combination of functional groups, which confer specific reactivity and interaction capabilities. This makes it a versatile compound for various research applications, distinguishing it from simpler analogs.
特性
分子式 |
C14H10BrClN2O2 |
|---|---|
分子量 |
353.60 g/mol |
IUPAC名 |
5-[2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H10BrClN2O2/c15-12-4-2-1-3-9(12)8-17-18-10-5-6-13(16)11(7-10)14(19)20/h1-8,18H,(H,19,20) |
InChIキー |
MWDPDWXZPIBRTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=NNC2=CC(=C(C=C2)Cl)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)
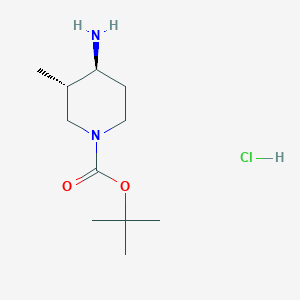

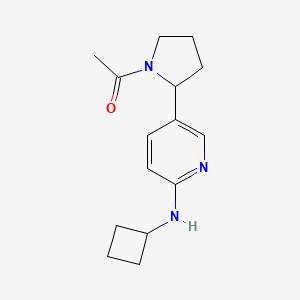
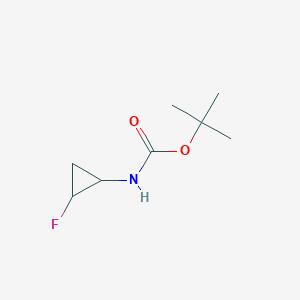
![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)
![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
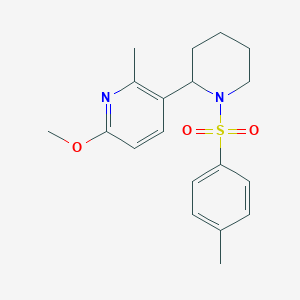
![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)
